Cas no 2034246-03-0 (3-fluoro-4-methoxy-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide)
![3-fluoro-4-methoxy-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide structure](https://www.kuujia.com/scimg/cas/2034246-03-0x500.png)
3-fluoro-4-methoxy-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide Chemical and Physical Properties
Names and Identifiers
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- 3-fluoro-4-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
- 3-fluoro-4-methoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide
- 3-fluoro-4-methoxy-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide
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- Inchi: 1S/C16H18FN3O2/c1-22-15-6-5-11(8-13(15)17)16(21)18-9-12-10-19-20-7-3-2-4-14(12)20/h5-6,8,10H,2-4,7,9H2,1H3,(H,18,21)
- InChI Key: MOMSRRAWOWIDLS-UHFFFAOYSA-N
- SMILES: FC1=C(C([H])=C([H])C(=C1[H])C(N([H])C([H])([H])C1C([H])=NN2C([H])([H])C([H])([H])C([H])([H])C([H])([H])C2=1)=O)OC([H])([H])[H]
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 396
- Topological Polar Surface Area: 56.2
- XLogP3: 1.8
3-fluoro-4-methoxy-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6513-5774-20mg |
3-fluoro-4-methoxy-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide |
2034246-03-0 | 20mg |
$148.5 | 2023-09-08 | ||
Life Chemicals | F6513-5774-4mg |
3-fluoro-4-methoxy-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide |
2034246-03-0 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6513-5774-20μmol |
3-fluoro-4-methoxy-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide |
2034246-03-0 | 20μmol |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6513-5774-40mg |
3-fluoro-4-methoxy-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide |
2034246-03-0 | 40mg |
$210.0 | 2023-09-08 | ||
Life Chemicals | F6513-5774-5μmol |
3-fluoro-4-methoxy-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide |
2034246-03-0 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6513-5774-2mg |
3-fluoro-4-methoxy-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide |
2034246-03-0 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6513-5774-3mg |
3-fluoro-4-methoxy-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide |
2034246-03-0 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6513-5774-25mg |
3-fluoro-4-methoxy-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide |
2034246-03-0 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6513-5774-1mg |
3-fluoro-4-methoxy-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide |
2034246-03-0 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6513-5774-50mg |
3-fluoro-4-methoxy-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide |
2034246-03-0 | 50mg |
$240.0 | 2023-09-08 |
3-fluoro-4-methoxy-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide Related Literature
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Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
Additional information on 3-fluoro-4-methoxy-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide
Research Brief on 3-fluoro-4-methoxy-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide (CAS: 2034246-03-0)
Recent studies on 3-fluoro-4-methoxy-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide (CAS: 2034246-03-0) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique pyrazolo[1,5-a]pyridine scaffold, has garnered attention due to its promising pharmacological properties, including selective inhibition of specific kinase targets implicated in inflammatory and oncogenic pathways.
The synthesis and optimization of 3-fluoro-4-methoxy-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide have been reported in several recent publications. Researchers have employed a multi-step synthetic route, starting from commercially available precursors, to achieve high yields and purity. Key modifications to the benzamide moiety and the pyrazolo[1,5-a]pyridine core have been explored to enhance binding affinity and metabolic stability, as evidenced by in vitro and in vivo studies.
In vitro assays have demonstrated that this compound exhibits potent inhibitory activity against a range of kinases, with IC50 values in the nanomolar range. Notably, it shows high selectivity for certain kinase isoforms, reducing the likelihood of off-target effects. Mechanistic studies suggest that the compound binds to the ATP-binding pocket of the target kinases, inducing conformational changes that disrupt downstream signaling pathways.
Preclinical evaluations of 3-fluoro-4-methoxy-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide have revealed favorable pharmacokinetic profiles, including good oral bioavailability and moderate plasma half-life. Toxicity studies in animal models indicate a manageable safety profile, with no significant adverse effects observed at therapeutic doses. These findings support its potential advancement to clinical trials for conditions such as autoimmune diseases and certain cancers.
Ongoing research is focused on further elucidating the compound's mechanism of action and exploring its therapeutic applications in combination therapies. Collaborative efforts between academic institutions and pharmaceutical companies are underway to optimize formulation and dosing regimens. Additionally, structural analogs are being investigated to expand the compound's utility across different disease models.
In conclusion, 3-fluoro-4-methoxy-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide represents a promising candidate for drug development, with its unique chemical structure and robust biological activity. Continued research and clinical validation will be essential to fully realize its therapeutic potential and address unmet medical needs in the field of chemical biology and medicine.
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